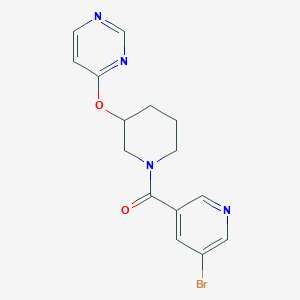

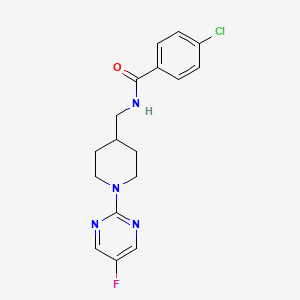

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

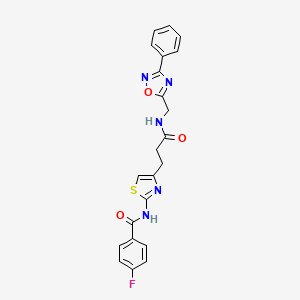

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called the mitogen-activated protein kinase kinase 7 (MKK7). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

- Impact of Hydrolysis-Mediated Clearance : A study highlighted the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, including a detailed analysis of enzymatic hydrolysis in plasma leading to primary amine products. This research provides insights into the compound's clearance and half-life, critical for understanding its behavior in biological systems (Teffera et al., 2013).

Synthesis and Bioactivity

Synthesis and Piperidinolysis of Fluoropyrimidines : Another study focused on the synthesis of fluoropyrimidine derivatives, including the reaction rates of these compounds. This research is foundational for developing compounds with potential kinase inhibition properties (Brown & Waring, 1974).

Serotonin 4 Receptor Agonists : Exploration into benzamide derivatives as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility indicates the compound's utility in pharmacological applications, showcasing its potential beyond kinase inhibition (Sonda et al., 2003).

Antimicrobial Activity

- Novel Benzamides and Their Metal Complexes : Research on metal complexes of new benzamides has revealed their significant antimicrobial activity against a range of bacteria. This study opens avenues for the compound's application in antimicrobial resistance research (Khatiwora et al., 2013).

Kinase Inhibition and Anticancer Properties

- Facile Synthesis of Kinase Inhibitors : The synthesis of 2,4-disubstituted-5-fluoropyrimidines demonstrates the compound's potential as a core structure in kinase inhibitors, crucial for anticancer agent development (Wada et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

The compound interacts with its target, the P2X7 receptors, by acting as a potent antagonist . This means it binds to these receptors and inhibits their activity, thereby blocking the downstream effects of ATP binding and activation.

Biochemical Pathways

The compound’s antagonistic action against P2X7 receptors affects the purinergic signaling pathway . This pathway is involved in a variety of physiological and pathological processes, including inflammation and pain. By inhibiting P2X7 receptors, the compound can potentially modulate these processes.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the cellular responses typically induced by ATP activation of P2X7 receptors. This could include decreased inflammation and pain signaling .

Eigenschaften

IUPAC Name |

4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDZGZCAJCOTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)

![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)